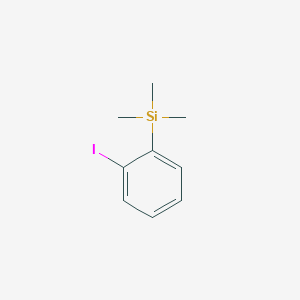
(2-Iodophenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Iodophenyl)trimethylsilane is an organosilicon compound with the molecular formula C9H13ISi. It consists of a phenyl ring substituted with an iodine atom at the 2-position and a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Iodophenyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of 2-iodophenylmagnesium bromide with trimethylsilyl chloride. This Grignard reaction is typically carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Iodophenyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as halides or organometallic reagents, to form new carbon-carbon or carbon-heteroatom bonds.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding phenylsilane.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions. The reaction conditions typically involve anhydrous solvents and inert atmospheres to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with arylboronic acids yield biaryl compounds, while reduction reactions produce phenylsilanes.
Aplicaciones Científicas De Investigación
(2-Iodophenyl)trimethylsilane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which (2-Iodophenyl)trimethylsilane exerts its effects involves the reactivity of the silicon-carbon bond. The electron-donating nature of the trimethylsilyl group stabilizes reaction intermediates, facilitating various chemical transformations . In cross-coupling reactions, the compound acts as a nucleophile, forming new carbon-carbon bonds through the palladium-catalyzed process .
Comparación Con Compuestos Similares
Similar Compounds
(4-Iodophenylethynyl)trimethylsilane: Similar in structure but with an ethynyl group instead of a phenyl ring.
Trimethylsilane: A simpler compound with only a trimethylsilyl group attached to a hydrogen atom.
Uniqueness
(2-Iodophenyl)trimethylsilane is unique due to the presence of both an iodine atom and a trimethylsilyl group on the phenyl ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in various substitution and cross-coupling reactions distinguishes it from simpler silanes and other iodophenyl derivatives.
Propiedades
Fórmula molecular |
C9H13ISi |
|---|---|
Peso molecular |
276.19 g/mol |
Nombre IUPAC |
(2-iodophenyl)-trimethylsilane |
InChI |
InChI=1S/C9H13ISi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 |
Clave InChI |
IZYXNCCDSCBYSA-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




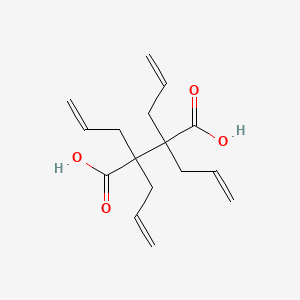
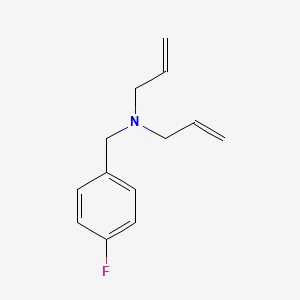
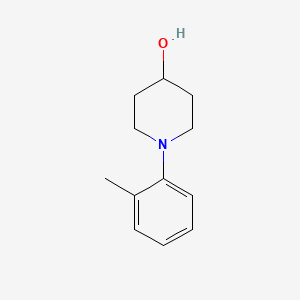


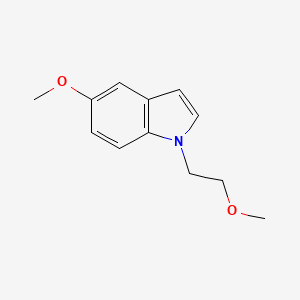
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)

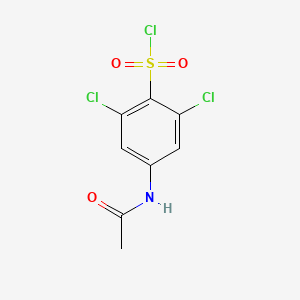
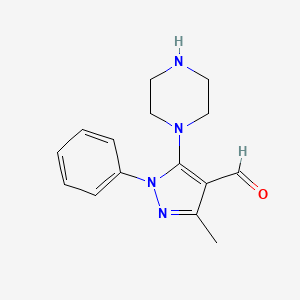

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
